molecular formula C9H11ClN2O5S B7859725 4-Chloro-3-nitro-N-methyl-N-(2-hydroxyethyl)benzenesulfonamide

4-Chloro-3-nitro-N-methyl-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B7859725
M. Wt: 294.71 g/mol
InChI Key: RHIOKYLBIONMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-nitro-N-methyl-N-(2-hydroxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C9H11ClN2O5S and its molecular weight is 294.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-nitro-N-methyl-N-(2-hydroxyethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-nitro-N-methyl-N-(2-hydroxyethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

4-chloro-N-(2-hydroxyethyl)-N-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O5S/c1-11(4-5-13)18(16,17)7-2-3-8(10)9(6-7)12(14)15/h2-3,6,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIOKYLBIONMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitro-N-methyl-N-(2-hydroxyethyl)benzenesulfonamide

Synthesis routes and methods

Procedure details

A solution containing 500 g of 4-chloro-3-nitrobenzenesulfonyl chloride in 1,000 ml of acetonhitrile was dropwise added to a solution containing 161 g of N-methylethanolamine in 1,500 ml of water as the mixture was cooled with ice-cold water. After the conclusion of dropwise addition, the stirring was continued for 1 hour at 20° C., and then the reaction mixture was made weakly acidic with dilute hydrochloric acid, extracted with ethyl acetate, washed 4 to 5 times with dilute hydrochloric acid, and concentrated. Thus, the intended oily matter was obtained. Yield: 459 g. Yield rate: 86%.
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500 g
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161 g
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.